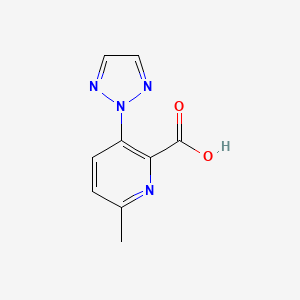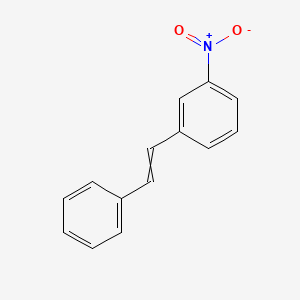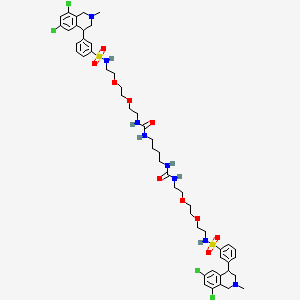
4-Hydroxyquinoline-3-carboxylic acid ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxyquinoline-3-carboxylic acid ethyl ester is a chemical compound belonging to the quinolone family, which is known for its diverse biological activities and applications in medicinal chemistry. Quinolones are heterocyclic aromatic organic compounds with a wide range of therapeutic potentials, including antibacterial, antiviral, and anticancer properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4-Hydroxyquinoline-3-carboxylic acid ethyl ester can be synthesized through various methods. One common approach involves the cyclopropanation-ring expansion of 3-chloroindoles with α-halodiazoacetates. This method utilizes Rhodium (II) catalysis to achieve high selectivity and yield . Another method involves the reaction of 6-substituted-2-aminopyridine with diethyl ethoxymethylenemalonate, followed by cyclization using Dowtherm A or diethyl phthalate .
Industrial Production Methods: Industrial production of ethyl 4-quinolone-3-carboxylate often employs scalable and efficient methodologies. For instance, a green and efficient synthetic methodology has been developed for the synthesis of N-1 substituted 4-quinolone-3-carboxamides, which can be adapted for the production of ethyl 4-quinolone-3-carboxylate .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Hydroxyquinoline-3-carboxylic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinolone derivatives.
Reduction: Reduction reactions can yield different quinolone analogs.
Substitution: Substitution reactions, particularly at the C-3 carboxylate position, are common and often require specialized reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like triflic acid and various bases (e.g., Cs2CO3) are employed.
Major Products: The major products formed from these reactions include various quinolone derivatives, which have significant biological and pharmaceutical activities .
Wissenschaftliche Forschungsanwendungen
4-Hydroxyquinoline-3-carboxylic acid ethyl ester has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinolone derivatives.
Biology: It is used in the study of bacterial quorum sensing and other biological processes.
Medicine: Quinolone derivatives are explored for their antibacterial, antiviral, and anticancer properties.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of ethyl 4-quinolone-3-carboxylate involves its interaction with various molecular targets and pathways. For instance, quinolone derivatives are known to inhibit bacterial DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and transcription . This mechanism is crucial for their antibacterial activity.
Vergleich Mit ähnlichen Verbindungen
Norfloxacin: A broad-spectrum antibiotic.
Ciprofloxacin: Another widely used antibiotic with a similar structure.
4-Hydroxy-2-quinolones: These compounds share a similar core structure but differ in their functional groups
Uniqueness: 4-Hydroxyquinoline-3-carboxylic acid ethyl ester is unique due to its specific substitution pattern and the resulting biological activities. Its versatility in chemical reactions and applications in various fields makes it a valuable compound in both research and industry .
Eigenschaften
Molekularformel |
C12H11NO3 |
|---|---|
Molekulargewicht |
217.22 g/mol |
IUPAC-Name |
ethyl 4-oxo-3H-quinoline-3-carboxylate |
InChI |
InChI=1S/C12H11NO3/c1-2-16-12(15)9-7-13-10-6-4-3-5-8(10)11(9)14/h3-7,9H,2H2,1H3 |
InChI-Schlüssel |
LKIBSJCOAXOWJY-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1C=NC2=CC=CC=C2C1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-[2-Acetyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]propionamide](/img/structure/B8705730.png)













